molecular formula C8H14O3 B6610758 3-(cyclobutylmethoxy)propanoic acid CAS No. 2142606-34-4

3-(cyclobutylmethoxy)propanoic acid

Cat. No. B6610758
CAS RN: 2142606-34-4
M. Wt: 158.19 g/mol
InChI Key: LJXLXDKYGCDFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylmethoxy)propanoic acid, also known as CBMP, is a cyclic carboxylic acid with a wide variety of applications in scientific research. It is a cyclic, four-membered ring compound with a molecular formula of C5H8O2. CBMP has been used in many different fields of research, ranging from biochemistry and physiology to pharmacology and toxicology. Its unique structure and properties make it an attractive choice for a variety of laboratory experiments.

Scientific Research Applications

3-(cyclobutylmethoxy)propanoic acid has been used in a variety of scientific research applications, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, 3-(cyclobutylmethoxy)propanoic acid has been used to study the structure and function of proteins, as well as to identify new enzymes and metabolic pathways. In physiology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the effects of drugs on the body. In pharmacology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the binding of drugs to receptors and to identify new drugs. In toxicology, 3-(cyclobutylmethoxy)propanoic acid has been used to study the effects of toxins on the body.

Mechanism of Action

The mechanism of action of 3-(cyclobutylmethoxy)propanoic acid is not fully understood. However, it is believed that 3-(cyclobutylmethoxy)propanoic acid acts as an inhibitor of enzymes, which can cause a decrease in the activity of enzymes involved in metabolic pathways. Additionally, 3-(cyclobutylmethoxy)propanoic acid has been shown to bind to certain receptors, which can alter the activity of those receptors.
Biochemical and Physiological Effects
3-(cyclobutylmethoxy)propanoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, as well as to bind to certain receptors. Additionally, 3-(cyclobutylmethoxy)propanoic acid has been shown to have an effect on the production of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(cyclobutylmethoxy)propanoic acid in laboratory experiments is its ability to inhibit the activity of certain enzymes. This can be useful for studying the structure and function of proteins, as well as for identifying new enzymes and metabolic pathways. Additionally, 3-(cyclobutylmethoxy)propanoic acid can be used to study the binding of drugs to receptors and to identify new drugs.
However, there are also some limitations to using 3-(cyclobutylmethoxy)propanoic acid in laboratory experiments. For example, 3-(cyclobutylmethoxy)propanoic acid is not very soluble in water, making it difficult to use in certain experiments. Additionally, the concentration of 3-(cyclobutylmethoxy)propanoic acid needed for certain experiments can be difficult to obtain.

Future Directions

The potential future directions for research involving 3-(cyclobutylmethoxy)propanoic acid are numerous. For example, further research could be conducted to better understand the mechanism of action of 3-(cyclobutylmethoxy)propanoic acid, as well as to identify new enzymes and metabolic pathways that may be affected by 3-(cyclobutylmethoxy)propanoic acid. Additionally, further research could be conducted to study the effects of 3-(cyclobutylmethoxy)propanoic acid on the production of hormones, such as cortisol and testosterone. Finally, further research could be conducted to improve the solubility of 3-(cyclobutylmethoxy)propanoic acid in water, as well as to develop new methods for synthesizing 3-(cyclobutylmethoxy)propanoic acid in a laboratory setting.

Synthesis Methods

3-(cyclobutylmethoxy)propanoic acid can be synthesized using a variety of methods, including the Grignard reaction and the Friedel–Crafts acylation. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to produce a carboxylic acid. The Friedel–Crafts acylation method utilizes an acyl halide to react with an aromatic ring to produce a carboxylic acid. Both of these methods can be used to synthesize 3-(cyclobutylmethoxy)propanoic acid in a laboratory setting.

properties

IUPAC Name

3-(cyclobutylmethoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)4-5-11-6-7-2-1-3-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLXDKYGCDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethoxy)propanoic acid

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